molecular formula C11H13BrFN B13605205 2-(2-Bromo-3-fluorophenyl)piperidine

2-(2-Bromo-3-fluorophenyl)piperidine

Cat. No.: B13605205
M. Wt: 258.13 g/mol
InChI Key: CILPFPLLDXNBNN-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-fluorophenyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the second position and a fluorine atom at the third position on the phenyl ring attached to the piperidine moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-fluorophenyl)piperidine typically involves the following steps:

    Bromination: The starting material, 3-fluoroaniline, undergoes bromination to introduce a bromine atom at the ortho position relative to the amino group.

    Cyclization: The brominated intermediate is then subjected to cyclization with piperidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include bromine, piperidine, and suitable solvents such as dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-fluorophenyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromo-3-fluorophenyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-fluorophenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)piperidine: Similar structure but lacks the bromine atom.

    2-(2-Bromo-4-fluorophenyl)piperidine: Similar structure with the fluorine atom at a different position.

    2-(2-Chloro-3-fluorophenyl)piperidine: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-(2-Bromo-3-fluorophenyl)piperidine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and interaction with various molecular targets, making it a valuable intermediate in the synthesis of specialized pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

2-(2-bromo-3-fluorophenyl)piperidine

InChI

InChI=1S/C11H13BrFN/c12-11-8(4-3-5-9(11)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2

InChI Key

CILPFPLLDXNBNN-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(C(=CC=C2)F)Br

Origin of Product

United States

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